

# Antifungal agent 31 mechanism of action against *Candida albicans*

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## Compound of Interest

Compound Name: Antifungal agent 31

Cat. No.: B12416851

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An In-Depth Technical Guide on the Mechanism of Action of **Antifungal Agent 31** Against *Candida albicans*

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

*Candida albicans* remains a significant opportunistic fungal pathogen, with rising resistance to conventional therapies necessitating the development of novel antifungal agents. **Antifungal Agent 31**, also identified as Compound 12 in seminal research, is a potent, orally active triazole antifungal featuring a novel pyrrolotriazinone scaffold.[1][2] This agent demonstrates a broad spectrum of activity against pathogenic *Candida* species, including strains resistant to fluconazole.[2] Its mechanism of action is consistent with the azole class of antifungals, targeting the essential ergosterol biosynthesis pathway, leading to fungal cell membrane disruption and growth inhibition.[2][3] This document provides a detailed overview of its core mechanism, summarizes key performance data, outlines likely experimental protocols used in its evaluation, and presents visual diagrams of relevant pathways and workflows.

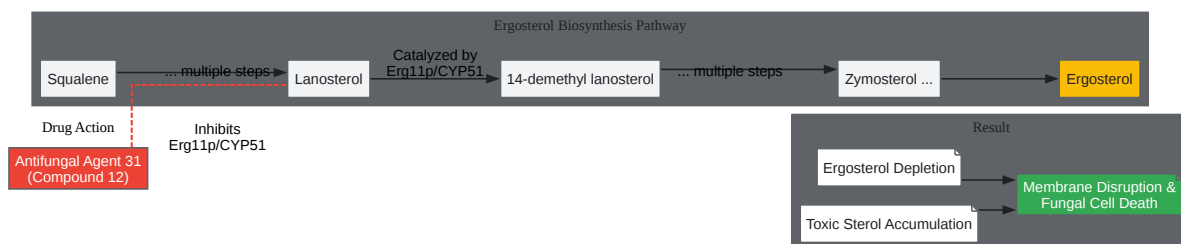
## Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

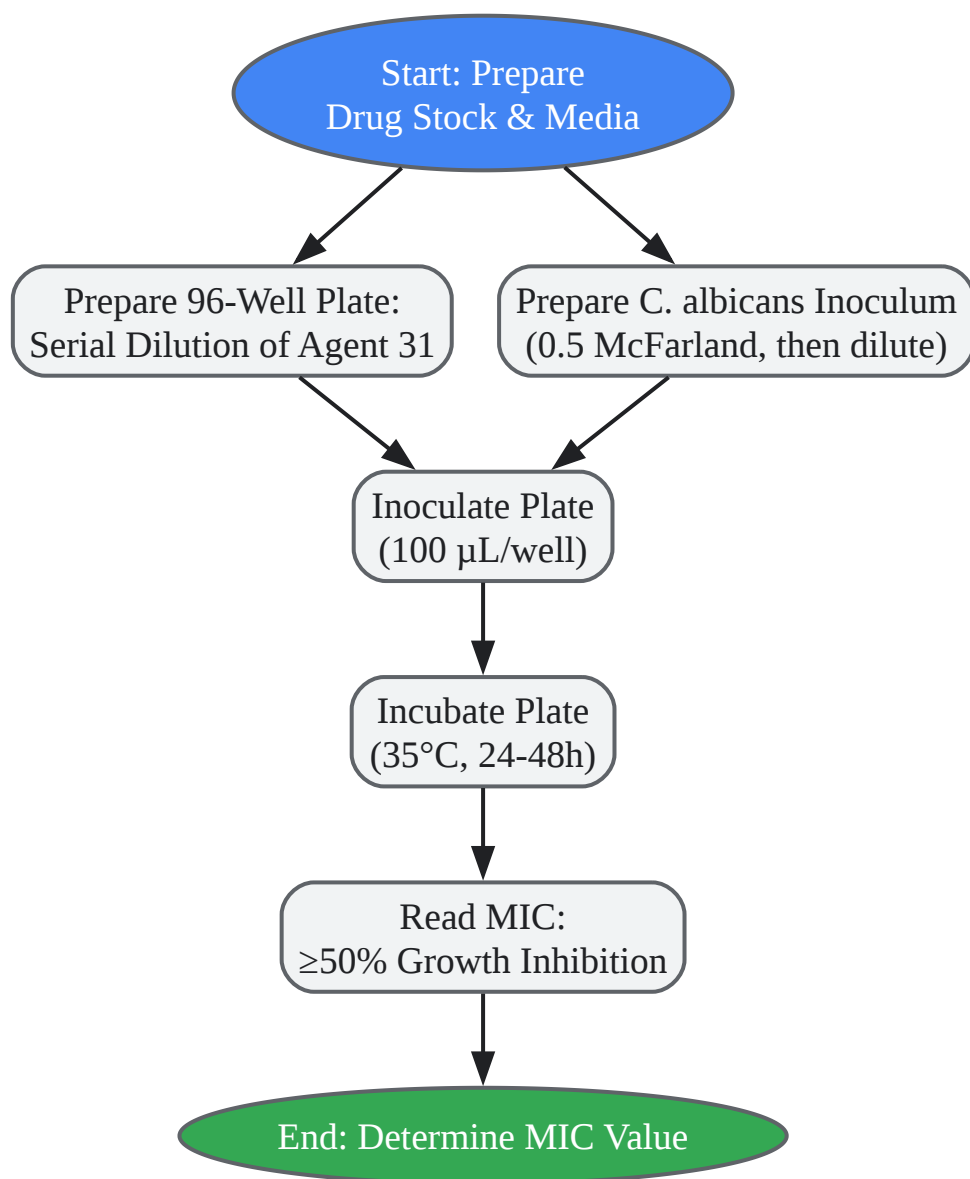
As a member of the triazole class, the primary molecular target of **Antifungal Agent 31** in *Candida albicans* is the cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase, encoded by the

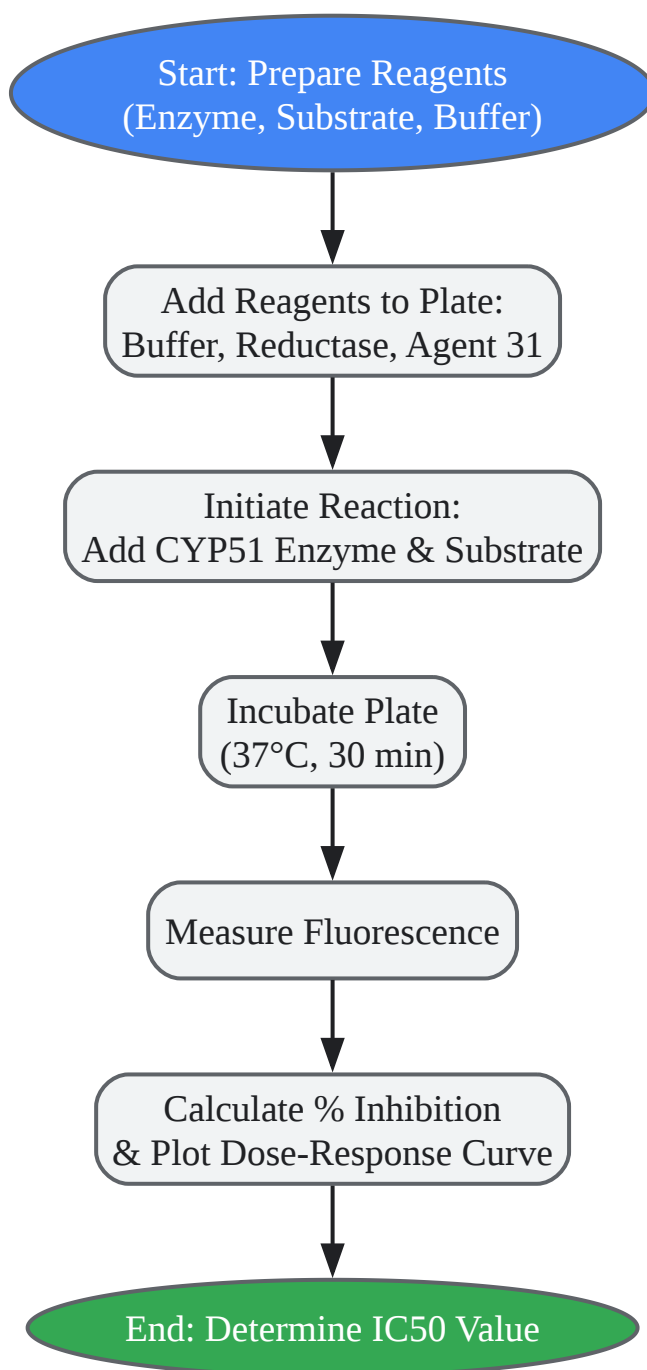
ERG11 gene.<sup>[2][3]</sup> This enzyme, also known as CYP51, is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.

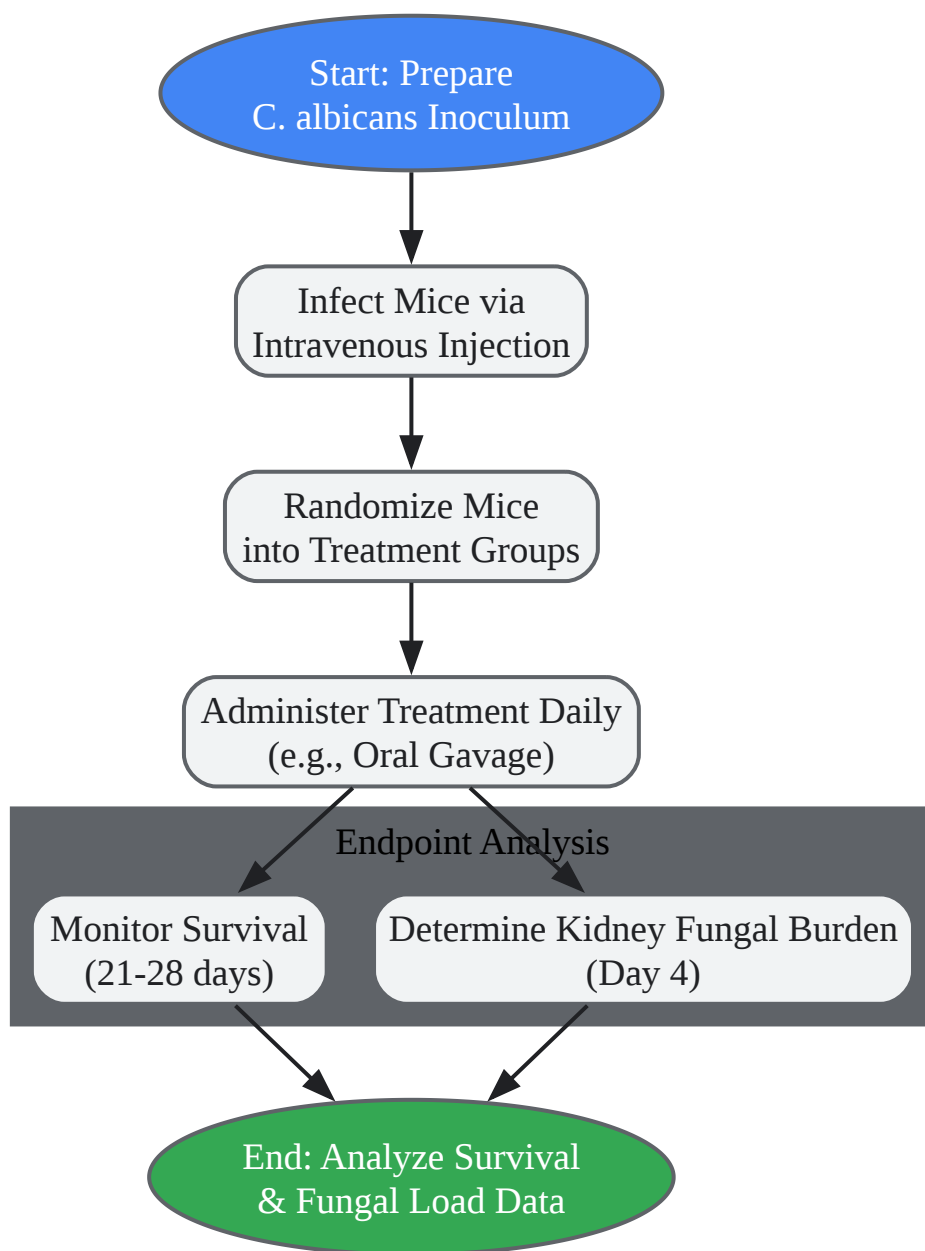
The mechanism unfolds as follows:

- **Binding to CYP51:** The triazole moiety of **Antifungal Agent 31** coordinates with the heme iron atom in the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the enzyme.
- **Inhibition of Demethylation:** By blocking the enzyme, **Antifungal Agent 31** halts the conversion of lanosterol to 14-demethyl lanosterol, a crucial step in the ergosterol production cascade.
- **Ergosterol Depletion & Toxic Sterol Accumulation:** The inhibition of CYP51 leads to a depletion of ergosterol, an essential molecule for maintaining the fluidity, integrity, and proper function of the fungal cell membrane. Concurrently, toxic 14 $\alpha$ -methylated sterol precursors accumulate within the cell.
- **Cell Membrane Disruption:** The combination of ergosterol depletion and toxic sterol accumulation disrupts the membrane's structure and function. This increases membrane permeability and interferes with the activity of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.









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## References

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